4-bromo-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
Overview
Description
4-bromo-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. The IKK complex plays a crucial role in the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of various cellular processes such as inflammation, immune response, and cell survival. BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
Target of Action
The compound, also known as 4-bromo-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes that can inhibit or promote certain biological processes.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may affect viral replication pathways.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that the compound may have a range of potential effects at the molecular and cellular levels.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-bromo-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide in lab experiments is its high selectivity and potency towards the IKK complex. This makes it a valuable tool compound for studying the role of the NF-κB pathway in various cellular processes. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy in certain experimental settings.
Future Directions
There are several future directions for the research and development of 4-bromo-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide and related compounds. One potential application is the development of novel anti-cancer therapies based on the inhibition of the NF-κB pathway. This compound and other IKK inhibitors have shown promising results in preclinical studies, and further research is needed to evaluate their efficacy and safety in clinical trials. Another potential application is the development of novel therapies for autoimmune disorders and inflammatory diseases, which are characterized by dysregulation of the NF-κB pathway. This compound and related compounds may offer a new approach for the treatment of these diseases by targeting the IKK complex and downstream signaling pathways.
Scientific Research Applications
4-bromo-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has been widely used as a tool compound in various scientific research applications to investigate the role of the NF-κB pathway in various cellular processes. It has been shown to inhibit the activation of NF-κB in various cell types, including cancer cells, immune cells, and endothelial cells. This compound has also been used to study the effects of NF-κB inhibition on cell proliferation, apoptosis, and angiogenesis.
properties
IUPAC Name |
4-bromo-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3S/c1-18-14-7-4-12(8-10(14)9-15(18)19)17-22(20,21)13-5-2-11(16)3-6-13/h2-8,17H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEKROSTBORMTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.